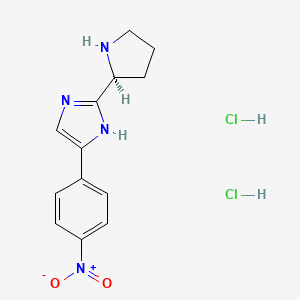

(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

CAS No.:

Cat. No.: VC15827821

Molecular Formula: C13H16Cl2N4O2

Molecular Weight: 331.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16Cl2N4O2 |

|---|---|

| Molecular Weight | 331.19 g/mol |

| IUPAC Name | 5-(4-nitrophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride |

| Standard InChI | InChI=1S/C13H14N4O2.2ClH/c18-17(19)10-5-3-9(4-6-10)12-8-15-13(16-12)11-2-1-7-14-11;;/h3-6,8,11,14H,1-2,7H2,(H,15,16);2*1H/t11-;;/m0../s1 |

| Standard InChI Key | GYJZUKVXUVLWOM-IDMXKUIJSA-N |

| Isomeric SMILES | C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |

| Canonical SMILES | C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |

Introduction

Chemical Structure and Stereochemical Features

The compound’s structure integrates three key components: a nitro-substituted phenyl group, an imidazole core, and a pyrrolidine ring. The (S)-configuration at the pyrrolidine’s second carbon introduces chirality, which is critical for its interactions with biological targets. The imidazole ring’s -conjugated system enables electronic delocalization, while the nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and stability.

Stereochemical Implications

The (S)-pyrrolidine configuration dictates spatial orientation, affecting binding affinity to enzymes or receptors. For example, in antimicrobial agents, stereochemistry often determines selectivity toward bacterial vs. mammalian cells . Computational modeling of similar compounds predicts that the (S)-enantiomer adopts a conformation that optimally fits the hydrophobic pockets of target proteins .

Synthesis and Optimization Strategies

The synthesis of (S)-5-(4-nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves multi-step organic reactions, typically starting with nitrobenzene derivatives and chiral pyrrolidine precursors.

Key Synthetic Steps

-

Aldol Condensation: A nitro-substituted benzaldehyde reacts with a pyrrolidine-containing ketone to form an α,β-unsaturated ketone intermediate.

-

Cyclization: The intermediate undergoes cyclization in the presence of ammonium acetate to form the imidazole ring.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, improving solubility and stability.

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | NaOH, ethanol, reflux, 6 h | 65–70 |

| Cyclization | NH₄OAc, acetic acid, 120°C, 12 h | 50–55 |

| Salt Formation | HCl (g), diethyl ether, 0°C, 2 h | 85–90 |

Side reactions, such as over-nitration or racemization, are mitigated by controlling temperature and stoichiometry.

Physicochemical Properties

The compound’s amphiphilic nature—arising from hydrophobic aromatic rings and hydrophilic amine groups—dictates its solubility and stability profile.

Table 2: Physicochemical Characteristics

| Property | Value/Range |

|---|---|

| Solubility | Soluble in H₂O, DMSO, methanol |

| LogP (calculated) | 1.8 ± 0.3 |

| pKa (imidazole NH) | 6.9–7.2 |

| Stability | Stable at pH 2–9; decomposes at >150°C |

The dihydrochloride form enhances aqueous solubility (up to 25 mg/mL at 25°C), making it suitable for in vitro assays. Stability under physiological pH ensures compatibility with biological testing media.

Reactivity and Functionalization

The compound undergoes characteristic reactions of imidazoles and aromatic nitro groups:

-

Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding (S)-5-(4-aminophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, a potential precursor for anticancer agents.

-

Electrophilic Substitution: Nitration or sulfonation at the imidazole’s 4-position is feasible but requires careful control to avoid side products .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

The compound’s scaffold is a candidate for developing:

-

Antimicrobial Agents: Analogous imidazole-thiadiazole hybrids show MIC values of ≤25 µg/mL against Candida albicans .

-

Kinase Inhibitors: The pyrrolidine ring’s rigidity mimics ATP-binding motifs in kinases, enabling selective inhibition.

Materials Science

Imidazole derivatives serve as ligands in coordination polymers. For example, copper(II) complexes of similar compounds exhibit luminescent properties applicable to OLEDs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume